9,10-Bis(3,5-dihydroxyphenyl)anthracene

Overview

Description

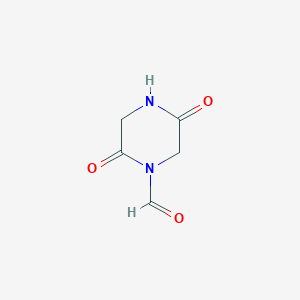

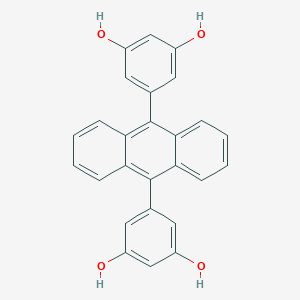

9,10-Bis(3,5-dihydroxyphenyl)anthracene is a chemical compound with the molecular formula C26H18O4 . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular weight of 9,10-Bis(3,5-dihydroxyphenyl)anthracene is 394.43 . It consists of an anthracene core with two 3,5-dihydroxyphenyl groups attached at the 9 and 10 positions .Physical And Chemical Properties Analysis

9,10-Bis(3,5-dihydroxyphenyl)anthracene is a solid at 20 degrees Celsius . It has a density of 1.4±0.1 g/cm3, a boiling point of 634.9±55.0 °C at 760 mmHg, and a flash point of 290.6±26.1 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications

Crystal Engineering

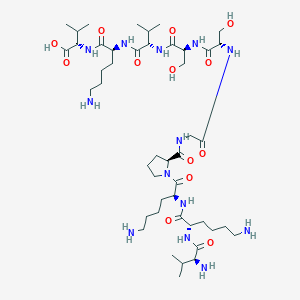

9,10-Bis(3,5-dihydroxyphenyl)anthracene (BDHA) has been used in crystal engineering to construct supramolecular architecture . It forms polymeric hydrogen-bonded supramolecules by self-assembling with 2,2′,4,4′-tetrahydroxybenzophenone (THB) and bipyridine bases . The resulting molecular complexes exhibit polymeric supramolecular structures via O–H· · ·N or O–H· · ·O hydrogen-bonding .

Formation of Rectangular Macrocycles

BDHA forms infinitely rectangular macrocycles linked with one another, whose sizes are approximately 12.477 å × 4.802 å and 14.575 å × 4.809 å, respectively . These macrocycles are formed through intermolecular O–H· · ·N hydrogen bonding .

Formation of One-Dimensional Zigzag Chain Structure

BDHA can form a one-dimensional zigzag chain structure . This is another example of its ability to form complex structures through hydrogen bonding .

Formation of Ladder Structure

BDHA can also form a ladder structure . In this structure, two dipy-sul molecules are included in a frame .

Use in Metallacycles and Metallacages

Due to its highly conjugated panel-like structure and unique photophysical and chemical features, anthracene has been widely used for fabricating attractive and functional supramolecular assemblies, including two-dimensional metallacycles and three-dimensional metallacages . The embedded anthracenes in these assemblies often show synergistic effects on enhancing the desired supramolecular and luminescent properties .

Applications in Host-Guest Chemistry

Anthracene-containing metallacycles and metallacages have found applications in host-guest chemistry . This involves the interaction of two or more chemical species through non-covalent bonding, such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, electrostatic and/or electromagnetic effects .

Applications in Molecular Sensing

Anthracene-based metallacycles and metallacages have promising applications in molecular sensing . This involves the use of a sensor to detect and quantify the presence of specific molecules .

Applications in Light Harvesting and Biomedical Science

Due to the well-resolved absorption and strong emission properties of anthracene fluorophores, anthracene-based metallacycles and metallacages have ensured promising photo-active applications including light harvesting energy transfer and biomedical science .

Mechanism of Action

Mode of Action

It has been observed that the compound forms intermolecular o–h· · ·n hydrogen bondings . This suggests that it may interact with its targets through hydrogen bonding, leading to changes in the target’s structure or function.

Action Environment

The action of 9,10-Bis(3,5-dihydroxyphenyl)anthracene may be influenced by various environmental factors. For instance, the compound should be stored under inert gas and should avoid moisture . These conditions suggest that the compound’s stability, efficacy, and action could be affected by factors such as oxygen levels and humidity.

properties

IUPAC Name |

5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O4/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16/h1-14,27-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBBWVMITMIXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453237 | |

| Record name | 9,10-Bis(3,5-dihydroxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Bis(3,5-dihydroxyphenyl)anthracene | |

CAS RN |

153715-08-3 | |

| Record name | 9,10-Bis(3,5-dihydroxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)

![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)